
(4-Benzylmorpholin-2-yl)methanamine
Overview
Description
(4-Benzylmorpholin-2-yl)methanamine (CAS: 110859-47-7) is a primary amine derivative featuring a morpholine ring substituted with a benzyl group at the 4-position and an aminomethyl group at the 2-position. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.284 g/mol . Key physicochemical properties include:
- Density: 1.1±0.1 g/cm³
- Boiling Point: 312.3±22.0 °C (at 760 mmHg)
- LogP: 0.49 (indicating moderate lipophilicity)
- Water Solubility: Limited due to hydrophobic benzyl substitution .
The compound is synthesized via cyclization reactions involving benzyl-substituted intermediates, as noted in synthetic routes described in patents and chemical catalogs .
Preparation Methods
Morpholine Ring Formation
The morpholine scaffold is typically synthesized via cyclization of diethanolamine derivatives. For example, diethanolamine reacts with benzyl chloride under acidic conditions to form 4-benzylmorpholine.
Acid-Catalyzed Cyclization
A mixture of diethanolamine (10.0 g, 95.2 mmol) and benzyl chloride (12.1 mL, 104.7 mmol) in toluene is heated at 110°C for 24 hours with catalytic p-toluenesulfonic acid (0.5 g). The reaction yields 4-benzylmorpholine with 78–85% efficiency after aqueous workup .
Key Data:
Parameter | Value |
---|---|
Temperature | 110°C |
Reaction Time | 24 h |
Yield | 78–85% |
Benzylation at the 4-Position
Benzylation of the morpholine ring is achieved through nucleophilic substitution or transition-metal-catalyzed coupling.
Alkylation with Benzyl Bromide
A suspension of morpholine (5.0 g, 57.4 mmol) and potassium carbonate (15.8 g, 114.8 mmol) in DMF (50 mL) is treated with benzyl bromide (7.3 mL, 60.3 mmol) at 0°C. After stirring for 2 hours, the mixture is extracted with ethyl acetate (3 × 100 mL), washed with brine, and dried over MgSO₄. Evaporation yields 4-benzylmorpholine with 90% purity .
Optimization Insights:
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Solvent Choice: DMF enhances reactivity compared to THF or acetonitrile.
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Base Selection: Potassium carbonate outperforms sodium hydride in minimizing side reactions .
Introduction of the Methanamine Group
The 2-position methanamine group is introduced via reductive amination or alkylation of nitriles .
Reductive Amination Protocol
A solution of 4-benzylmorpholin-2-one (2.0 g, 9.7 mmol) and methylamine (2.5 mL, 40% in methanol) in methanol (30 mL) is treated with sodium cyanoborohydride (1.2 g, 19.4 mmol) at 25°C for 12 hours. The crude product is purified via column chromatography (EtOAc/hexane, 1:1) to afford (4-benzylmorpholin-2-yl)methanamine in 65–70% yield .
Critical Parameters:
Parameter | Value |
---|---|
Reducing Agent | NaBH₃CN |
Solvent | Methanol |
Temperature | 25°C |
Yield | 65–70% |
Nitrile Reduction Pathway
Alternately, 4-benzylmorpholine-2-carbonitrile (1.5 g, 6.8 mmol) is hydrogenated at 50 psi H₂ over Raney nickel (0.3 g) in ethanol (20 mL) for 6 hours. Filtration and evaporation yield the target amine with 75% efficiency .
Industrial-Scale Adaptations
Large-scale production emphasizes cost efficiency and safety:
Continuous Flow Synthesis
A tubular reactor system processes diethanolamine and benzyl chloride at 120°C with a residence time of 30 minutes, achieving 82% conversion. Subsequent reductive amination in a packed-bed reactor with immobilized borohydride resins enhances throughput .
Advantages:
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40% reduction in solvent usage compared to batch processes.
-
Consistent enantiomeric excess (>98% ee) via chiral catalyst integration.
Purification and Characterization
Final purification employs column chromatography (silica gel, EtOAc/hexane) or crystallization from ethanol/water mixtures.
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.02 (s, 2H, NCH₂), 2.85–2.79 (m, 2H, NH₂CH₂) .
-
HPLC Purity: >99% (C18 column, acetonitrile/water gradient) .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(4-Benzylmorpholin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylmorpholine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals:
(4-Benzylmorpholin-2-yl)methanamine serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its morpholine ring and benzyl group facilitate the development of drugs targeting the central nervous system (CNS) and other therapeutic areas. The compound's ability to form hydrogen bonds enhances its interaction with biological targets, making it a valuable scaffold in drug design.
Case Study: Inhibition of MTH1 Enzyme
Research has indicated that this compound can inhibit the MTH1 enzyme, which is implicated in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. By inhibiting this enzyme, the compound may provide therapeutic benefits for patients suffering from chronic inflammatory conditions .
Organic Synthesis
Intermediate in Chemical Reactions:
The compound is frequently used as an intermediate in the synthesis of various organic molecules. Its functional groups allow for diverse chemical modifications, making it a versatile building block in organic chemistry. For example, it can undergo oxidation, reduction, and substitution reactions to yield different derivatives that may possess unique properties .
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | Hydrogen peroxide | N-oxides |
Reduction | Lithium aluminum hydride | Secondary amines |
Substitution | Benzyl chloride | Substituted benzyl derivatives |
Biological Studies
Research on Biological Activity:
this compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with various biomolecules suggest it may play a role as an enzyme inhibitor or receptor ligand in pharmacological studies . The compound's unique structure enables it to bind effectively to target proteins, influencing their activity.
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in various sectors, including pharmaceuticals and agrochemicals. The compound's scalability in production processes allows for efficient manufacturing while maintaining high purity levels .
Mechanism of Action
The mechanism of action of (4-Benzylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional analogs of (4-Benzylmorpholin-2-yl)methanamine are compared below, focusing on substituents, physicochemical properties, and applications.
Structural Analogs with Similarity Scores
Compound Name | CAS Number | Similarity Score | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|---|
(R)-(4-Benzylmorpholin-2-yl)methanol | 943442-96-4 | 1.00 | Methanol group replaces methanamine | C₁₂H₁₇NO₂ | 207.27 |
(R)-(4-Benzyl-6,6-dimethylmorpholin-2-yl)methanol | 1416445-20-9 | 0.94 | Additional 6,6-dimethyl groups on morpholine | C₁₄H₂₁NO₂ | 235.32 |
2-(4-Benzylmorpholin-2-yl)ethanamine dihydrochloride | 1914148-61-0 | 0.88 | Ethanamine backbone; dihydrochloride salt | C₁₃H₂₂Cl₂N₂O | 305.23 |
4-Benzyl-2,2-dimethylmorpholine | 84761-04-6 | 0.87 | 2,2-dimethyl substitution on morpholine | C₁₃H₁₉NO | 205.30 |
(4-Methylmorpholin-2-yl)methanamine | 141814-57-5 | N/A | Methyl replaces benzyl on morpholine | C₆H₁₄N₂O | 130.19 |
Data sourced from chemical similarity analyses and synthetic reports .
Key Differences in Physicochemical Properties
Lipophilicity :
- The benzyl group in this compound increases LogP (0.49) compared to (4-Methylmorpholin-2-yl)methanamine (LogP ~0.2 estimated), enhancing membrane permeability but reducing aqueous solubility .
- The dihydrochloride salt of 2-(4-Benzylmorpholin-2-yl)ethanamine shows improved solubility due to ionic character .
Thermal Stability :
- This compound has a higher boiling point (312.3°C) than (4-Methylmorpholin-2-yl)methanamine (~250°C predicted), attributed to stronger van der Waals forces from the benzyl group .
Synthetic Accessibility :
- The benzyl-substituted derivative requires multi-step synthesis involving cyclization, whereas methyl-substituted analogs are simpler to prepare .
Biological Activity
(4-Benzylmorpholin-2-yl)methanamine, a compound characterized by its morpholine and benzyl groups, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 206.284 g/mol
- CAS Number : 214273-17-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure facilitates its binding affinity, which is influenced by the morpholine ring and the benzyl group. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, making it a valuable compound in drug development.
Medicinal Chemistry
Research indicates that this compound serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting the central nervous system (CNS) . Its unique structural features allow for modifications that enhance its biological efficacy.
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged in developing treatments for various diseases .
Case Study 1: CNS Targeting
A study focused on the synthesis of derivatives of this compound aimed at enhancing its affinity for CNS receptors. The results indicated that certain derivatives exhibited increased potency as receptor ligands compared to the parent compound .
Case Study 2: COVID-19 Therapeutics
In a broader context, this compound was included in a computational screening study aimed at identifying potential therapeutics for COVID-19. The study utilized molecular dynamics simulations to assess the binding interactions of the compound with viral proteins, suggesting its potential role in multi-drug therapy approaches .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
(S)-(4-Benzylmorpholin-2-yl)methanamine | Enantiomer with similar properties but different stereochemistry | Potential enzyme inhibitor |
4-benzylmorpholine | Lacks methanamine group; different reactivity | Limited biological activity |
2-(benzylamino)morpholine | Similar structure; benzyl group attached to nitrogen | Varies based on substitution |
Properties
IUPAC Name |
(4-benzylmorpholin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZVBXBEDDAEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911876 | |
Record name | 1-(4-Benzylmorpholin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110859-47-7 | |
Record name | 1-(4-Benzylmorpholin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-benzylmorpholin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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